Benzylphenylephrine
Description
Properties
IUPAC Name |
3-[(1R)-2-[benzyl(methyl)amino]-1-hydroxyethyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-17(11-13-6-3-2-4-7-13)12-16(19)14-8-5-9-15(18)10-14/h2-10,16,18-19H,11-12H2,1H3/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBBZPOHBHNEKIM-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)CC(C2=CC(=CC=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC1=CC=CC=C1)C[C@@H](C2=CC(=CC=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1367567-95-0 | |
| Record name | Benzylphenylephrine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1367567950 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BENZYLPHENYLEPHRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O2JO4751KY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzylphenylephrine typically involves the alkylation of phenylephrine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified through recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors. The purification process may involve multiple steps, including distillation, crystallization, and filtration, to ensure high purity and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other functional groups. Common reagents include alkyl halides and nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: this compound ketone or aldehyde derivatives.
Reduction: this compound alcohol derivatives.
Substitution: Various substituted this compound derivatives depending on the nucleophile used.
Scientific Research Applications
Benzylphenylephrine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and analogs.
Biology: Studied for its effects on alpha-1 adrenergic receptors and its potential use in modulating physiological responses.
Medicine: Investigated for its potential therapeutic applications, including as a vasoconstrictor and decongestant.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
Mechanism of Action
Benzylphenylephrine exerts its effects primarily through the activation of alpha-1 adrenergic receptors. This activation leads to vasoconstriction, which increases blood pressure and reduces nasal congestion. The compound binds to the receptor, causing a conformational change that activates downstream signaling pathways, resulting in the physiological effects observed.
Comparison with Similar Compounds
Phenylephrine (C₉H₁₃NO₂; MW: 167.20)
Phenylephrine is the parent compound, featuring a hydroxyl group on the alpha carbon of its ethylamine chain. This structure enables selective agonism at α₁-adrenergic receptors, promoting vasoconstriction .
Norphenylephrine (C₈H₁₁NO₂; MW: 153.18)
Norphenylephrine lacks the N-methyl group present in phenylephrine, resulting in a shorter retention time (0.9 vs. 2.9 for benzylphenylephrine) . Its lower molecular weight and reduced lipophilicity may limit tissue penetration compared to this compound.
Phenylephrone (C₉H₁₁NO₂; MW: 165.19)
Phenylephrone replaces the hydroxyl group in phenylephrine with a ketone, forming a 1-(3-hydroxyphenyl)-2-(methylamino)ethanone structure.
Benzylphenylephrone (C₁₆H₁₈ClNO₂; MW: 291.77)
Benzylphenylephrone hydrochloride combines the benzyl-methylamino substitution of this compound with the ketone group of phenylephrone. This dual modification eliminates both adrenergic activity and increases hydrophobicity, as evidenced by its higher retention time (3.1) compared to this compound (2.9) .
Chromatographic and Regulatory Profiles
The table below summarizes key impurities in phenylephrine bitartrate, including this compound and its analogs:
| Compound | Relative Retention Time | Impurity Limit (%) | Molecular Formula | Molecular Weight |
|---|---|---|---|---|
| Phenylephrine | 1.0 | N/A | C₉H₁₃NO₂ | 167.20 |
| Norphenylephrine | 0.9 | 0.2 | C₈H₁₁NO₂ | 153.18 |
| Phenylephrone | 1.2 | 0.1 | C₉H₁₁NO₂ | 165.19 |
| This compound | 2.9 | 0.2 | C₁₆H₁₉NO₂ | 257.33 |
| Benzylphenylephrone | 3.1 | 0.1 | C₁₆H₁₈ClNO₂ | 291.77 |
Data sourced from USP monographs and analytical studies .
Metabolic and Stability Considerations
- However, its status as an impurity precludes therapeutic use .
- Phenylephrone : As an oxidation product, it is pharmacologically inert and serves as a stability-indicating impurity in phenylephrine formulations .
- Benzylphenylephrone : The ketone group renders it resistant to further oxidation, making it a terminal degradation product in accelerated stability studies .
Research Findings and Implications
- Analytical Challenges : this compound’s structural complexity necessitates high-resolution chromatographic methods (e.g., HPLC with UV detection) for accurate quantification in the presence of phenylephrine and other impurities .
- In contrast, phenylephrone at higher concentrations may indicate formulation instability .
- Synthetic Byproducts : this compound is likely formed during phenylephrine synthesis via N-alkylation side reactions, emphasizing the need for rigorous process control .
Biological Activity
Benzylphenylephrine is a compound of interest due to its pharmacological properties, particularly as a selective α1-adrenoceptor agonist. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound (C₁₆H₁₉NO₂) has a molecular weight of 257.33 g/mol and is characterized by a benzyl group attached to the phenylephrine structure. This modification enhances its lipophilicity and may influence its biological activity compared to standard phenylephrine .
This compound primarily acts as an agonist at the α1-adrenoceptors, which are G protein-coupled receptors involved in various physiological processes. The activation of these receptors leads to:
- Vasoconstriction : Increasing blood pressure by constricting blood vessels.
- Cardiac Effects : Enhancing myocardial contractility and heart rate.
- Cell Proliferation : Promoting cardiac fibroblast proliferation through the Ca²⁺/calcineurin/NFAT pathway .
Biological Activity Data
The biological activities of this compound have been studied extensively, revealing its potential in various therapeutic contexts. Below is a summary table highlighting key findings from recent studies.
Study on Anticancer Activity
In a study evaluating the anticancer properties of this compound derivatives, it was found that compound 7d exhibited significant cytotoxicity against MCF-7 cells with an IC₅₀ of 2.93 µM. This compound induced apoptosis by activating caspases-3 and -9, indicating a strong pro-apoptotic effect . The study highlighted the importance of the Bax/Bcl-2 ratio in determining cell fate, with this compound increasing the Bax levels significantly while decreasing Bcl-2 levels.
Cardiovascular Effects
Research involving neonatal ventricular myocytes demonstrated that this compound could enhance cardiac contractility through the activation of p38-MAPK pathways. This finding suggests potential applications in treating heart failure or other cardiac conditions where increased contractility is desired .
Q & A
Q. What analytical methods are recommended for detecting Benzylphenylephrine and its related impurities in pharmaceutical formulations?
High-performance liquid chromatography (HPLC) with UV detection is widely used. System suitability testing should include a mixture of phenylephrine, norphenylephrine, phenylephrone, this compound, and benzylphenylephrone to validate resolution and retention times. Relative retention times (RRT) and impurity limits are critical: this compound (RRT 2.9, limit 0.2%) and benzylphenylephrone (RRT 3.1, limit 0.1%) . Blank solutions must be analyzed to exclude interference peaks .
Q. How should researchers design experiments to assess the stability of this compound under varying storage conditions?
Conduct accelerated stability studies under controlled temperature, humidity, and light exposure. Use validated HPLC methods to monitor degradation products, particularly phenylephrone and benzylphenylephrone, which indicate oxidation or hydrolysis. Include system suitability standards to ensure analytical consistency .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Use impermeable gloves (e.g., nitrile), safety goggles, and lab coats. Avoid aerosol formation; collect spills using HEPA-filter vacuums. Store in dry, locked environments away from reactive substances. Respiratory protection is advised during high-concentration exposure or spill cleanup .
Advanced Research Questions
Q. How can researchers resolve contradictory data in impurity profiling of this compound batches?
Cross-validate results using mass spectrometry (LC-MS) to confirm impurity identities. Re-examine chromatographic parameters (e.g., column type, mobile phase pH) to address co-elution issues. Compare degradation pathways under stress conditions (e.g., acidic/alkaline hydrolysis) to identify batch-specific anomalies .
Q. What methodologies are recommended for synthesizing high-purity this compound with minimal byproducts?
Optimize reaction stoichiometry and catalytic conditions (e.g., temperature, solvent polarity). Monitor intermediates via thin-layer chromatography (TLC) and characterize final products using NMR and elemental analysis. Document synthetic workflows rigorously to ensure reproducibility .
Q. How can in vitro and in vivo models be designed to study this compound’s metabolic interactions?
Use hepatocyte cultures or microsomal assays to assess cytochrome P450-mediated metabolism. For in vivo studies, employ radiolabeled this compound in rodent models, with LC-MS quantification of metabolites in plasma and tissues. Ensure ethical compliance with institutional animal care protocols .
Q. What strategies are effective for identifying research gaps in this compound’s pharmacological profile?
Conduct systematic literature reviews using databases like PubMed and SciFinder, focusing on High Production Volume (HPV) chemical data. Prioritize understudied areas such as long-term toxicity, receptor-binding specificity, or synergistic effects with co-administered drugs .
Methodological Best Practices
Q. How should researchers ensure reproducibility in this compound-related experiments?
Follow ICH guidelines for analytical validation. Publish detailed experimental sections, including reagent sources, instrument calibration data, and statistical methods. Share raw data and spectra in supplementary materials to enable peer verification .
Q. What criteria should guide the selection of reference standards for this compound quantification?
Use USP-grade phenylephrine and norphenylephrine as primary standards. Verify purity via melting point analysis and chromatographic purity (>99%). Cross-reference with NIST-certified materials where available .
Q. How can computational tools enhance the study of this compound’s physicochemical properties?
Apply density functional theory (DFT) to predict solubility and logP values. Use molecular docking simulations to explore adrenergic receptor interactions. Validate predictions with experimental data to refine models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
